Cas no 2137432-56-3 (rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide)

rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide structure
2137432-56-3 structure
商品名:rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide
CAS番号:2137432-56-3
MF:C14H25NO3
メガワット:255.353204488754
CID:5892761
PubChem ID:165457006

rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide 化学的及び物理的性質

名前と識別子

    • rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide
    • 2137432-56-3
    • EN300-712696
    • インチ: 1S/C14H25NO3/c1-9(2)10(3)13(17)15-11-8-12(16)14(11)4-6-18-7-5-14/h9-12,16H,4-8H2,1-3H3,(H,15,17)/t10?,11-,12-/m1/s1
    • InChIKey: WBSFPWFQPBINIC-PQDIPPBSSA-N
    • ほほえんだ: O[C@@H]1C[C@H](C21CCOCC2)NC(C(C)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 255.18344366g/mol
  • どういたいしつりょう: 255.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 58.6Ų

rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-712696-1.0g
rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide
2137432-56-3
1g
$0.0 2023-06-06

rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide 関連文献

rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamideに関する追加情報

Professional Introduction to Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide (CAS No. 2137432-56-3)

Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide is a bioactive compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2137432-56-3, belongs to a class of molecules that exhibit promising pharmacological activity. The intricate spirocyclic structure of this molecule, featuring a 7-oxaspiro[3.5]nonan core, contributes to its distinctive chemical behavior and potential therapeutic applications.

The spirocyclic framework of Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide is particularly noteworthy, as it introduces a rigid scaffold that can influence the compound's interactions with biological targets. This structural motif has been explored in various drug discovery efforts due to its ability to mimic natural products and peptides, thereby enhancing binding affinity and selectivity. The presence of a hydroxy group at the 3-position and an amide linkage at the 1-position further enhances its versatility in molecular design.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Studies using molecular dynamics simulations and quantum mechanical calculations have revealed that the spirocyclic core interacts favorably with specific amino acid residues in protein targets, suggesting potential applications in modulating enzyme activity and signal transduction pathways. These insights have guided the development of novel derivatives with improved pharmacokinetic profiles.

The dimethylbutanamide moiety in the compound's structure plays a crucial role in stabilizing its conformation and enhancing its solubility in both aqueous and organic solvents. This dual solubility is particularly advantageous for formulating drug delivery systems, as it allows for versatile administration routes, including oral and intravenous formulations. Additionally, the amide group provides a site for further chemical modification, enabling the synthesis of prodrugs or analogs with tailored pharmacological properties.

In vitro studies have demonstrated that Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide exhibits moderate affinity for several therapeutic targets, including kinases and G protein-coupled receptors (GPCRs). Notably, preliminary data suggest that this compound may inhibit the activity of aberrantly expressed kinases involved in cancer progression, making it a promising candidate for further investigation in oncology research. The spirocyclic scaffold's ability to adopt multiple conformations may also contribute to its binding versatility, allowing it to interact with diverse biological targets.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the spirocyclic intermediate through intramolecular cyclization followed by functional group transformations to introduce the hydroxy and amide moieties. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis techniques, have significantly improved the efficiency of these synthetic routes. These developments have made it feasible to produce sufficient quantities of Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide for preclinical testing.

Preclinical studies have focused on evaluating the safety and efficacy of this compound in animal models. Initial toxicity assays have shown that Rac-N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2,3-dimethylbutanamide exhibits acceptable biocompatibility at tested doses. Pharmacokinetic studies indicate moderate bioavailability following oral administration but suggest potential for enhanced absorption when formulated with appropriate excipients or delivery systems. These findings are critical for designing effective clinical trials and optimizing dosing regimens.

The pharmacological potential of this compound is further supported by its structural similarity to known bioactive molecules. By leveraging computational tools such as pharmacophore modeling and virtual screening, researchers can identify additional therapeutic applications for Rac-N-[(1R, (*)*)-* ***)** ***)** *spirocyclic core, expanding its utility beyond current research directions.

In conclusion, Rac-N-[(1R, (*)*)-* ***)** ***)** *spirocyclic framework presents a compelling scaffold for drug discovery efforts aimed at developing novel therapeutics targeting various diseases. Its unique structural features combined with promising preclinical data make it a valuable asset in medicinal chemistry research programs seeking innovative solutions for unmet medical needs.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.